molecular formula C11H9N5S B8436859 1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-benzotriazole

1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-benzotriazole

Cat. No. B8436859
M. Wt: 243.29 g/mol
InChI Key: POCASOBJVCKFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-benzotriazole is a useful research compound. Its molecular formula is C11H9N5S and its molecular weight is 243.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-benzotriazole

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)benzotriazole

InChI

InChI=1S/C11H9N5S/c1-17-11-12-7-6-10(13-11)16-9-5-3-2-4-8(9)14-15-16/h2-7H,1H3

InChI Key

POCASOBJVCKFLS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L round bottom flask was loaded with sodium hydride dispersion (10.0 g, 250 mmol, 60% in mineral oil) and 200 mL of DMF, and the resulting slurry cooled with an ice bath. Benzotriazole (18.02 g, 151 mmol) was added portionwise over a 10-12 min period. The reaction mixture was stirred for 10 min to allow gas evolution to subside; the ice bath was then removed and 4-chloro-2-methylthiopyrimidine (24.07 g, 150 mmol) was added. The resulting mixture was stirred at RT for 15 minutes, then placed in a 90° C. oil bath for 1.5 hour. The heating bath was turned off and the reaction mixture was allowed to slowly cool with stirring overnight. The reaction mixture was then poured into 500 mL of water and stirred for 20 min, and then filtered. The collected solids were washed with 3 portions of water and 3 portions of a mixture of hexanes/EtOAc (10:1 to 5:1), then dried to give 1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-benzotriazole as an off-white solid (27.05 g, 74% yield), mp=180.5-181.7° C.; MS=244 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
18.02 g
Type
reactant
Reaction Step Two
Quantity
24.07 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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